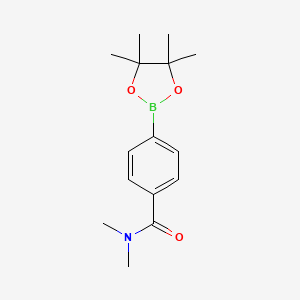
5,6-dichloropyridine-3-sulfonyl Chloride
Overview
Description
5,6-dichloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2Cl3NO2S .
Synthesis Analysis
The method for producing pyridine-3-sulfonyl chloride involves a step of sequentially reacting pyridine-3-sulfonic acid and phosphorus pentachloride .Molecular Structure Analysis
The molecular formula of 5,6-dichloropyridine-3-sulfonyl chloride is C5H2Cl3NO2S . The molecular weight is 246.499 .Chemical Reactions Analysis
5,6-Dichloropyridine-3-sulfonyl Chloride (DCPCl) is a highly reactive compound used in organic synthesis and medicinal chemistry.Physical And Chemical Properties Analysis
The density of 5,6-dichloropyridine-3-sulfonyl chloride is 1.7±0.1 g/cm3 . It has a boiling point of 333.6±42.0 °C at 760 mmHg . The flash point is 155.6±27.9 °C .Scientific Research Applications
Computational Chemistry
Spectroscopy
Forensic Science
These additional applications are based on the general properties and potential uses of 5,6-dichloropyridine-3-sulfonyl Chloride . For specific experimental procedures, results, and quantitative data, it is essential to refer to scientific literature and research articles . The applications listed are hypothetical and serve to illustrate the broad range of research areas where this compound could be utilized.
Safety And Hazards
properties
IUPAC Name |
5,6-dichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWIKRWIWIPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406095 | |
| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloropyridine-3-sulfonyl Chloride | |
CAS RN |
98121-40-5 | |
| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)


![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)




![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)